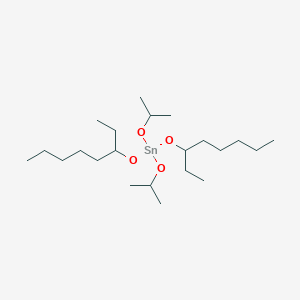
L-Cysteine, S-(2,5-dihydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(S-Cysteinyl)hydroquinone is a compound derived from the conjugation of hydroquinone and cysteine Hydroquinone is a well-known compound used in various applications, including skin lightening and as an intermediate in the synthesis of other chemicals Cysteine is an amino acid containing a thiol group, which allows it to form conjugates with other compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Cysteinyl)hydroquinone typically involves the reaction of hydroquinone with cysteine. One common method is the Michael addition reaction, where cysteine reacts with hydroquinone in the presence of a base. The reaction conditions often include a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the conjugate.
Industrial Production Methods: Industrial production of 2-(S-Cysteinyl)hydroquinone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: 2-(S-Cysteinyl)hydroquinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound back to its hydroquinone form.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, which can replace the cysteinyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction will regenerate hydroquinone.
科学研究应用
2-(S-Cysteinyl)hydroquinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a model compound to study redox reactions.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular redox balance.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in skin lightening formulations and as a treatment for hyperpigmentation disorders.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-(S-Cysteinyl)hydroquinone involves its ability to undergo redox reactions. The thiol group of cysteine can interact with various molecular targets, including enzymes and proteins, modulating their activity. The compound can also scavenge reactive oxygen species, thereby exerting antioxidant effects. In the context of skin lightening, it inhibits the enzyme tyrosinase, which is involved in melanin synthesis, leading to reduced pigmentation.
相似化合物的比较
2-(S-Glutathionyl)hydroquinone: Another thiol conjugate of hydroquinone, which has similar antioxidant properties.
2-(S-Cysteinyl)dopa: A related compound involved in melanin synthesis, with applications in studying pigmentation disorders.
Uniqueness: 2-(S-Cysteinyl)hydroquinone is unique due to its specific combination of hydroquinone and cysteine, which imparts distinct chemical and biological properties. Its ability to undergo redox reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
39484-07-6 |
|---|---|
分子式 |
C9H11NO4S |
分子量 |
229.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO4S/c10-6(9(13)14)4-15-8-3-5(11)1-2-7(8)12/h1-3,6,11-12H,4,10H2,(H,13,14)/t6-/m0/s1 |
InChI 键 |
PPIPYRLQCKPBQF-LURJTMIESA-N |
手性 SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)

![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)

![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)


